3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline (CAS: 1927536-90-0) is an aromatic amine derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a methyl group and an aniline moiety. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol . This compound is of interest in medicinal chemistry and materials science due to its structural hybrid of a benzodioxin ring (imparting electron-rich characteristics) and an aniline group (enabling reactivity in cross-coupling or polymerization reactions).
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-12(3-2-4-13(10)16)11-5-6-14-15(9-11)18-8-7-17-14/h2-6,9H,7-8,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMPMFJBIPSKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid and 2-methylaniline as the primary starting materials.
Formation of Dihydrobenzo[b][1,4]dioxin: The dihydrobenzo[b][1,4]dioxin moiety is formed through the alkylation of the phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid, followed by cyclization.
Coupling Reaction: The resulting dihydrobenzo[b][1,4]dioxin intermediate is then coupled with 2-methylaniline under appropriate conditions to form the final product.
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to enhance yield and purity. This involves careful selection of solvents, reaction temperatures, and purification techniques to minimize side reactions and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives .
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent in cancer and other diseases.
Mechanism of Action
The mechanism by which 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways, such as the Wnt/β-catenin signaling pathway.
Pathways Involved: It modulates the activity of these pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, ring systems, and functional groups, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Reactivity and Functionalization :
- The 2-methylaniline group in the parent compound enables electrophilic substitution (e.g., nitration, halogenation), whereas sulfonyl-linked analogs (e.g., 1203494-49-8) exhibit enhanced stability and hydrogen-bonding capacity due to sulfonamide groups .
- Triazole-containing derivatives (e.g., C₂₄H₁₈N₃O₄) introduce click-chemistry compatibility, facilitating bioconjugation .
Biological Activity: Pyrazole-amine hydrochloride (1031793-23-3) shows superior aqueous solubility compared to the parent compound, making it preferable for in vitro assays .
Synthesis of triazole-linked derivatives (e.g., compound 53 in ) requires palladium-catalyzed cross-coupling, increasing complexity compared to the parent compound’s straightforward amine-functionalization routes.
Biological Activity
The compound 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline is a derivative of the 2,3-dihydrobenzo[b][1,4]dioxin structure, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dihydrobenzo[b][1,4]dioxin Core : The initial step includes the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine through a reaction involving appropriate precursors.
- Substitution Reaction : The core compound is then reacted with 2-methylaniline under controlled conditions to yield the target compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.
Enzyme Inhibition
A study highlighted that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibited significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The synthesized sulfonamide derivatives showed promising results with IC50 values indicating effective inhibition .
Antidepressant Activity
Research demonstrated that compounds related to this class exhibited high binding affinities at the 5-HT1A receptor and serotonin transporter. These interactions suggest potential antidepressant-like effects. In animal models, these compounds were shown to reduce immobility time in forced swim tests, indicating an increase in locomotor activity and potential antidepressant efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : High affinity for serotonin receptors suggests modulation of serotonin pathways.
- Enzyme Interaction : Inhibition of critical metabolic enzymes can alter glucose metabolism and cholinergic signaling.
Case Studies
Several studies have investigated the biological activities associated with this compound:
- Study on Enzyme Inhibition :
- Antidepressant-Like Effects :
Summary Table of Biological Activities
| Activity Type | Target Enzyme/Receptor | IC50/Binding Affinity | Effect Observed |
|---|---|---|---|
| Enzyme Inhibition | α-glucosidase | Low micromolar | Significant inhibition |
| Acetylcholinesterase | Low micromolar | Significant inhibition | |
| Antidepressant Effects | 5-HT1A receptor | High binding affinity | Reduction in immobility time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
